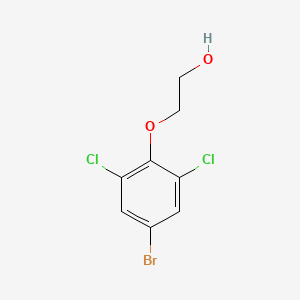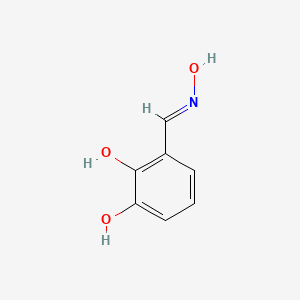
2,3-Dihydroxybenzaldehyde oxime
概要
説明
2,3-Dihydroxybenzaldehyde oxime is a chemical compound used in various applications. It has been studied for its electrochemical oxidation in methanol at various pH levels . It has also been used in the synthesis of copper (II) complexes of Schiff bases .
Synthesis Analysis
The synthesis of 2,3-Dihydroxybenzaldehyde oxime involves several steps. Initially, under nitrogen, redistilled POCl3 was slowly dropped into dry N, N- dimethylformamide, and the mixture was stirred in an ice bath for 1 hour. Then a solution of catechol was added. The reaction was stirred for 12 hours at 40 ℃ and monitored by TLC . After the reaction, the mixture was poured into ice water with stirring, and the solid was precipitated . The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with water 3 times, then dried over anhydrous Na2SO4 .Molecular Structure Analysis
The molecular formula of 2,3-Dihydroxybenzaldehyde oxime is C7H7NO3 . Its average mass is 138.121 Da and its monoisotopic mass is 138.031693 Da .科学的研究の応用
Synthesis of Copper (II) Complexes
“2,3-Dihydroxybenzaldehyde oxime” is used in the synthesis of copper (II) complexes . These complexes have various applications in fields like catalysis, materials science, and medicinal chemistry .
Electrochemical Studies
The electrochemical oxidation of “2,3-Dihydroxybenzaldehyde oxime” in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . This provides valuable insights into the electrochemical properties of the compound .
Safety and Hazards
作用機序
Target of Action
It is known that the compound is used in the synthesis of hydrazones , which are known to interact with various biological targets.
Mode of Action
The mode of action of 2,3-Dihydroxybenzaldehyde oxime involves its reaction with suitable aldehydes to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that the compound is involved in the synthesis of hydrazones , which can interact with various biochemical pathways depending on their structure and the nature of their targets.
Result of Action
It is known that the compound is involved in the synthesis of hydrazones , which can have various effects depending on their structure and the nature of their targets.
特性
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAICVXLIXRIZBA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxybenzaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Dihydroxybenzaldehyde oxime interact with metal ions, and what are the structural consequences?
A1: 2,3-Dihydroxybenzaldehyde oxime acts as a strong chelating ligand, particularly towards Group IV metals like titanium, zirconium, and hafnium. It achieves this through its catechol and oxime groups, both capable of binding to metal ions. This interaction leads to the formation of unique polynuclear oxo-clusters with intriguing structural motifs. For instance, H3dihybo facilitates the formation of hexanuclear clusters with a [MIV6(μ3-Ο)2(μ-Ο)3] core, where M represents the metal ion. Interestingly, in the case of zirconium and hafnium, these clusters adopt a rare trigonal-prismatic arrangement of the metal atoms, distinct from the typical octahedral arrangement observed in previously reported Zr6 clusters [, ].
Q2: What makes 2,3-Dihydroxybenzaldehyde oxime particularly interesting for photocatalytic applications?
A2: The combination of the catechol and oxime groups in H3dihybo significantly impacts the electronic properties of the resulting metal oxide clusters. This ligand effectively reduces the band gap of metal oxides like TiO2 and ZrO2. For example, titanium and zirconium compounds complexed with H3dihybo exhibited band gaps of 1.48 eV and 2.34 eV, respectively []. This reduction in band gap compared to the pure metal oxides is crucial for enhancing visible light absorption, thereby increasing their potential for applications in photocatalysis, such as water splitting and degradation of pollutants [, ].
Q3: Can computational chemistry provide insights into the properties of metal complexes formed with 2,3-Dihydroxybenzaldehyde oxime?
A3: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties of metal complexes containing H3dihybo. These calculations revealed a fascinating phenomenon: the triangular M3 (M = Ti, Zr) metallic ring cores within these clusters exhibit pronounced metalloaromaticity []. This means that the metal rings possess electron delocalization, similar to aromatic organic compounds like benzene. The extent of metalloaromaticity varies depending on the metal center, with zirconium complexes showing a higher degree compared to titanium complexes []. This finding opens up possibilities for exploring new materials with unique electronic and magnetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



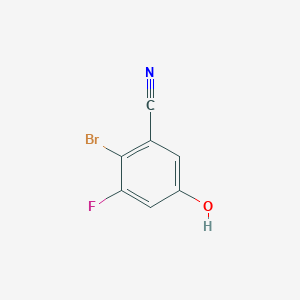

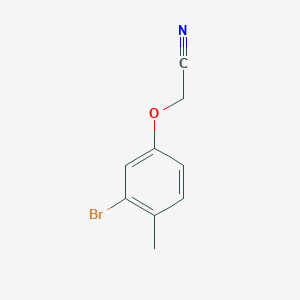

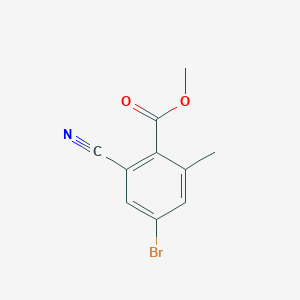
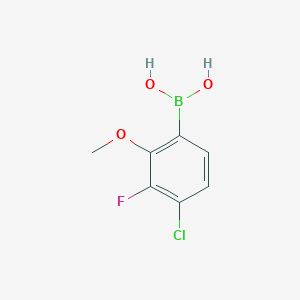
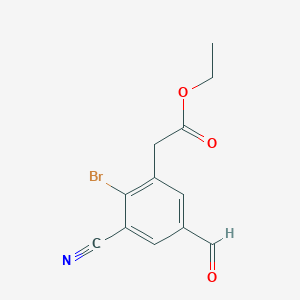
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)

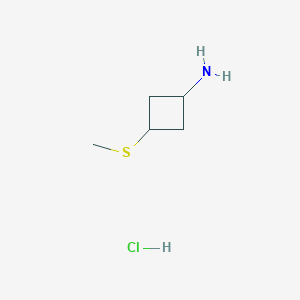

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)
